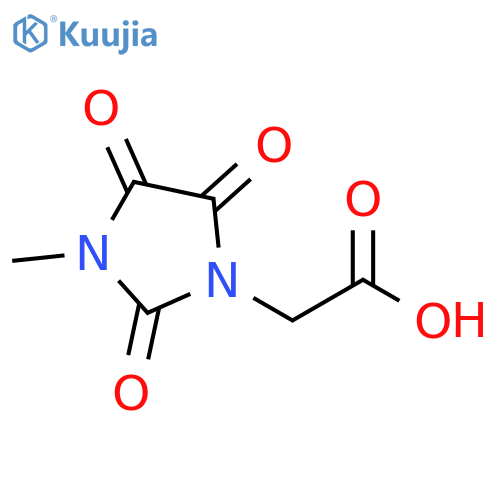Cas no 128043-82-3 (2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid)

2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid
-
- インチ: 1S/C6H6N2O5/c1-7-4(11)5(12)8(6(7)13)2-3(9)10/h2H2,1H3,(H,9,10)
- InChIKey: DBEMFGLKJCRBRS-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(CC(O)=O)C(=O)C(=O)N1C
2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-76207-0.1g |
2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid |
128043-82-3 | 95% | 0.1g |
$78.0 | 2024-05-23 | |
| Enamine | EN300-76207-2.5g |
2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid |
128043-82-3 | 95% | 2.5g |
$440.0 | 2024-05-23 | |
| TRC | M172586-100mg |
2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid |
128043-82-3 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M172586-1g |
2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid |
128043-82-3 | 1g |
$ 230.00 | 2022-06-04 | ||
| Enamine | EN300-76207-0.25g |
2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid |
128043-82-3 | 95% | 0.25g |
$111.0 | 2024-05-23 | |
| Enamine | EN300-76207-0.5g |
2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid |
128043-82-3 | 95% | 0.5g |
$175.0 | 2024-05-23 | |
| Life Chemicals | F2158-1751-5g |
2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid |
128043-82-3 | 95%+ | 5g |
$510.0 | 2023-09-06 | |
| Life Chemicals | F2158-1751-2.5g |
2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid |
128043-82-3 | 95%+ | 2.5g |
$340.0 | 2023-09-06 | |
| Aaron | AR01AIO2-5g |
2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid |
128043-82-3 | 95% | 5g |
$919.00 | 2023-12-16 | |
| Aaron | AR01AIO2-50mg |
2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid |
128043-82-3 | 95% | 50mg |
$97.00 | 2025-03-30 |
2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid 関連文献
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
7. Back matter
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acidに関する追加情報
Introduction to 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid (CAS No. 128043-82-3) in Modern Chemical and Pharmaceutical Research
2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 128043-82-3, represents a significant compound in the realm of chemical and pharmaceutical innovation. This heterocyclic organic acid has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound’s molecular framework, featuring a trioxoimidazolidinone core substituted with a methyl group and an acetic acid moiety, positions it as a versatile scaffold for drug design and biochemical studies.
The trioxoimidazolidinone ring system is a critical feature of this molecule, contributing to its reactivity and functionality. This structural motif has been extensively studied for its ability to interact with biological targets, making it a valuable component in the development of novel therapeutic agents. The presence of oxygen atoms at specific positions within the ring enhances its solubility and bioavailability, which are essential factors in pharmaceutical formulations. Furthermore, the methyl group attached to the imidazolidinone ring introduces additional conformational flexibility, allowing for diverse chemical modifications and functionalization strategies.
In recent years, the pharmaceutical industry has seen a surge in interest regarding heterocyclic compounds due to their broad spectrum of biological activities. Among these, imidazolidinone derivatives have been particularly noteworthy for their potential in modulating enzyme inhibition and receptor binding. The acetic acid side chain in 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid not only contributes to the molecule’s overall charge distribution but also serves as a site for further derivatization, enabling the synthesis of more complex analogs with tailored pharmacological properties.
One of the most compelling aspects of this compound is its role as a precursor in the synthesis of biologically active molecules. Researchers have leveraged its structural features to develop inhibitors targeting various therapeutic pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory responses and metabolic disorders. The trioxoimidazolidinone core is particularly adept at mimicking natural substrates or transition states, thereby facilitating high-affinity binding to biological targets. This characteristic has made it a staple in high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.
The synthesis of 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid involves multi-step organic reactions that highlight the compound’s synthetic versatility. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the imidazolidinone ring system. Subsequent oxidation and functionalization steps introduce the trioxo functionality and the acetic acid side chain. Advances in synthetic methodologies have enabled more efficient and scalable production routes for this compound, reducing costs and improving yields for industrial applications.
Recent studies have also explored the pharmacokinetic profile of derivatives based on this scaffold. By optimizing solubility, stability, and metabolic resistance, researchers aim to enhance the bioavailability and therapeutic efficacy of these compounds. Computational modeling techniques have been instrumental in predicting how structural modifications will influence pharmacokinetic properties, allowing for rational drug design approaches. This interdisciplinary approach combines experimental data with theoretical insights to accelerate the discovery pipeline.
The chemical reactivity of 2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid extends beyond its role as a drug precursor; it also serves as a key intermediate in materials science applications. For example, its ability to form coordination complexes with metal ions has led to investigations into its use as a ligand or chelating agent in catalytic systems. These complexes exhibit unique electronic properties that can be exploited in applications such as luminescent sensors or electrochemical catalysts.
In conclusion,2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid (CAS No. 128043-82-3) stands as a testament to the ingenuity of modern chemical research. Its unique structural features make it an invaluable asset in pharmaceutical development and beyond. As our understanding of molecular interactions continues to evolve,this compound will undoubtedly play an increasingly pivotal role in shaping future therapies and materials science innovations.
128043-82-3 (2-(3-methyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid) 関連製品
- 500563-13-3(2-(cyclopentylamino)butan-1-ol)
- 1261564-88-8(2-Fluoro-5-iodo-3-(2-(trifluoromethyl)phenyl)pyridine)
- 1036379-05-1(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,8-Naphthyridine)
- 2138806-78-5(1-(2-Bromoethenyl)-3-fluoro-5-methoxybenzene)
- 2639432-60-1(tert-butyl 6-chloro-2-(pyridin-3-yl)aminopyridine-3-carboxylate)
- 899966-70-2(N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-4-(trifluoromethyl)benzamide)
- 2228762-46-5(3-(2-fluoropropan-2-yl)oxyazetidine)
- 2171862-40-9(4-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)but-2-ynoic acid)
- 1256345-96-6((3-Butoxy-5-(trifluoromethoxy)phenyl)boronic acid)
- 941880-18-8(N-(3,4-difluorophenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide)




